3-Chloro-4-(dimethylamino)-5-methyl-6-phenyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-dimethylamino-5-methyl-6-phenyl-pyran-2-one is an organic compound with a complex structure that includes a pyran ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-dimethylamino-5-methyl-6-phenyl-pyran-2-one typically involves a series of organic reactions. One common method includes the reaction of 3-chloro-4-dimethylaminobenzaldehyde with acetophenone in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety protocols and environmental considerations are also crucial in industrial settings to ensure safe and sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-dimethylamino-5-methyl-6-phenyl-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
3-chloro-4-dimethylamino-5-methyl-6-phenyl-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-dimethylamino-5-methyl-6-phenyl-pyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-dimethylamino-5-methyl-6-phenyl-pyran-2-one
- 3-chloro-5-methyl-6-phenyl-pyran-2-one
- 3-chloro-4-dimethylamino-6-phenyl-pyran-2-one
Uniqueness
3-chloro-4-dimethylamino-5-methyl-6-phenyl-pyran-2-one is unique due to the presence of both chloro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
76312-41-9 |
---|---|
Molecular Formula |
C14H14ClNO2 |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
3-chloro-4-(dimethylamino)-5-methyl-6-phenylpyran-2-one |
InChI |
InChI=1S/C14H14ClNO2/c1-9-12(16(2)3)11(15)14(17)18-13(9)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
ZUUVUZHSKQFRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)C(=C1N(C)C)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.